An In-Depth Technical Guide to Spiro[4.5]decan-8-one: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to Spiro[4.5]decan-8-one: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[4.5]decan-8-one, a bicyclic ketone with a unique spirocyclic framework, has garnered significant interest in the field of medicinal chemistry. Its rigid three-dimensional structure serves as a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of Spiro[4.5]decan-8-one, including its chemical identifiers, physicochemical properties, detailed synthetic methodologies, and its burgeoning role in drug discovery, with a particular focus on the development of enzyme inhibitors.
Core Identifiers and Physicochemical Properties
Spiro[4.5]decan-8-one is a well-characterized organic compound with the following identifiers and properties.
| Identifier | Value | Reference |
| CAS Number | 4027-35-4 | [1] |
| Molecular Formula | C10H16O | [1] |
| IUPAC Name | spiro[4.5]decan-8-one | [1] |
| Molecular Weight | 152.23 g/mol | [1] |
| InChI | InChI=1S/C10H16O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h1-8H2 | [1] |
| InChIKey | DSIGHSFWYLVBJF-UHFFFAOYSA-N | [1] |
| SMILES | C1CCC2(C1)CCC(=O)CC2 | [1] |
| Predicted XlogP | 2.5 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Monoisotopic Mass | 152.120115130 Da | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of Spiro[4.5]decan-8-one. While publicly available spectral data is limited, predicted collision cross section values provide insight into its gas-phase ion mobility.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 153.12740 | 135.3 |
| [M+Na]+ | 175.10934 | 140.3 |
| [M-H]- | 151.11284 | 140.1 |
| [M+NH4]+ | 170.15394 | 160.1 |
| [M+K]+ | 191.08328 | 138.4 |
| [M+H-H2O]+ | 135.11738 | 130.1 |
| [M+HCOO]- | 197.11832 | 154.9 |
| [M+CH3COO]- | 211.13397 | 172.8 |
| [M+Na-2H]- | 173.09479 | 139.4 |
| [M]+ | 152.11957 | 128.2 |
| [M]- | 152.12067 | 128.2 |
| Data Source: PubChemLite.[2] |
Synthesis of the Spiro[4.5]decane Skeleton
One prominent method involves the Au(I)-catalyzed vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones. This approach allows for the construction of densely functionalized spiro[4.5]deca-1,6-dien-8-ones under mild conditions with a broad substrate scope.[3]
Another versatile approach is the Claisen rearrangement, which has been successfully applied to the synthesis of various spiro[4.5]decane-containing sesquiterpenes.[4] Additionally, the intramolecular Michael reaction is a key strategy for the formation of the spiro[4.5]decane system.[5]
Applications in Drug Discovery
The rigid, three-dimensional nature of the spiro[4.5]decane scaffold makes it an attractive core for the design of enzyme inhibitors and other biologically active molecules. The defined spatial arrangement of substituents allows for precise interactions with biological targets, potentially leading to improved potency and selectivity.[6]
Inhibition of Prolyl Hydroxylase Domain 2 (PHD2)
A significant area of research involving the spiro[4.5]decanone core is the development of inhibitors for Prolyl Hydroxylase Domain 2 (PHD2). PHD2 is a key enzyme in the hypoxia-inducible factor (HIF) signaling pathway, which plays a crucial role in cellular response to low oxygen levels. Inhibition of PHD2 stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. Consequently, PHD2 inhibitors are being investigated for the treatment of anemia and ischemic diseases.[7][8]
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and orally bioavailable PHD2 inhibitors.[9] Structure-activity relationship (SAR) studies, guided by the crystal structure of PHD2 in complex with these inhibitors, have revealed key interactions within the enzyme's active site.[8][9]
Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have also been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[10] RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. Inhibition of RIPK1 kinase activity represents a promising therapeutic strategy for these conditions. Virtual screening and subsequent structural optimization have led to the discovery of spiro[4.5]decanone-based compounds with significant anti-necroptotic effects.[10]
Experimental Workflow for Screening Spiro Compounds
The discovery of biologically active spirocyclic compounds often involves a systematic screening process. A general workflow for such a screening cascade is outlined below. This process integrates computational and experimental methods to efficiently identify and characterize promising lead compounds.
Conclusion
Spiro[4.5]decan-8-one and its derivatives represent a promising class of compounds for drug discovery. The inherent structural rigidity and three-dimensionality of the spiro[4.5]decane scaffold provide a robust platform for the design of potent and selective modulators of various biological targets. Continued exploration of synthetic methodologies to access diverse spiro[4.5]decanone libraries, coupled with sophisticated screening and structure-based design approaches, is expected to yield novel therapeutic agents for a range of diseases.
References
- 1. Spiro(4.5)decan-8-one | C10H16O | CID 14626805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Spiro[4.5]decan-8-one (C10H16O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel complex crystal structure of prolyl hydroxylase domain-containing protein 2 (PHD2): 2,8-Diazaspiro[4.5]decan-1-ones as potent, orally bioavailable PHD2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
